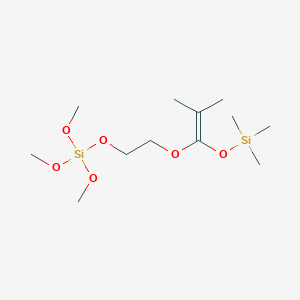
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene is a silicon-based organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trimethylsiloxy groups, which impart distinct reactivity and stability. It is widely used in various fields, including organic synthesis, materials science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene typically involves the reaction of 2-trimethylsilylethanol with appropriate reagents under controlled conditions. One common method includes the use of 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reagents and maintain the required reaction environment.
化学反応の分析
Types of Reactions: 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsiloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This compound can be selectively deprotected under mild conditions using reagents like tetrabutylammonium fluoride .
類似化合物との比較
1,2-Bis(trimethylsiloxy)ethane: Another silicon-based compound used for similar protective purposes.
2-(Trimethylsilyl)ethoxymethyl chloride: Used for the protection of hydroxyl groups in organic synthesis.
Uniqueness: 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to undergo selective reactions makes it a valuable reagent in various chemical processes.
特性
分子式 |
C12H28O6Si2 |
|---|---|
分子量 |
324.52 g/mol |
IUPAC名 |
trimethyl 2-(2-methyl-1-trimethylsilyloxyprop-1-enoxy)ethyl silicate |
InChI |
InChI=1S/C12H28O6Si2/c1-11(2)12(18-19(6,7)8)16-9-10-17-20(13-3,14-4)15-5/h9-10H2,1-8H3 |
InChIキー |
JQYDWNAPZWQTEV-UHFFFAOYSA-N |
正規SMILES |
CC(=C(OCCO[Si](OC)(OC)OC)O[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)

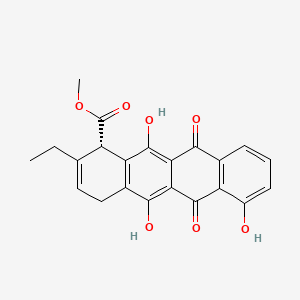
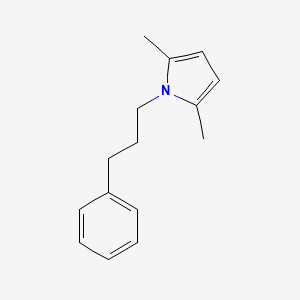
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
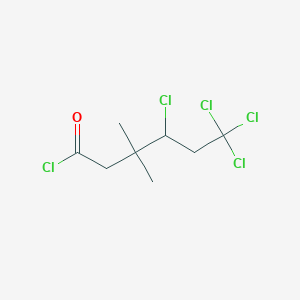
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

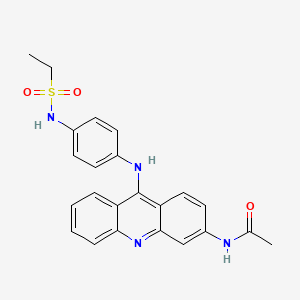
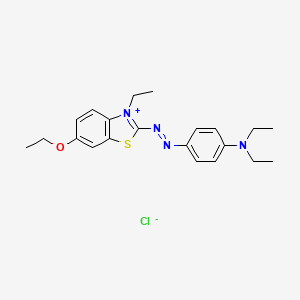
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)



